4-Hydroxymorpholine
Overview
Description
4-Hydroxymorpholine is a cyclic ether derived from morpholine . It is a colorless, oily, hygroscopic, volatile liquid .
Synthesis Analysis
Morpholines, including 4-Hydroxymorpholine, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The morpholine molecule, from which 4-Hydroxymorpholine is derived, is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis
Morpholines, including 4-Hydroxymorpholine, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
4-Hydroxymorpholine is a colorless, oily, hygroscopic, volatile liquid . It has a molecular weight of 115.13 g/mol and a boiling point of 171-173 °C. The compound is soluble in water, ethanol, and chloroform.Scientific Research Applications
Breast Cancer Treatment Research
A study by Coombes et al. (1984) investigated the use of 4-hydroxyandrostenedione in treating postmenopausal women with advanced breast cancer. The response to therapy was seen in 34% of patients, with minimal side effects observed. This suggests 4-hydroxyandrostenedione as an effective agent in breast cancer treatment (Coombes et al., 1984).
Diabetes and Metabolic Syndrome Research
Fen (2014) summarized the current research on 4-Hydroxyisoleucine, an active component isolated from Trigonella foenum-graecum seeds. It has shown effectiveness in treating diseases like type 2 diabetes mellitus, dyslipidemia, metabolic syndrome, and fatty liver (Fen, 2014).
Melanoma Cell Research
Velasco-Velázquez et al. (2003) studied the effects of 4-hydroxycoumarin on melanoma and fibroblastic cell lines. The compound disorganized the actin cytoskeleton in melanoma cells, reducing cell adhesion and motility, suggesting potential use in melanoma therapy (Velasco-Velázquez et al., 2003).
Topical Drug Delivery Research
Alsharif et al. (2017) explored the influence of hydroalcoholic vehicle on the topical delivery of 4-hydroxy tamoxifen through the mammary papilla. The study demonstrates the feasibility of using the mammary papilla as a potential route for direct drug delivery to the breast (Alsharif et al., 2017).
Insulin Secretion Potentiator Research
Sauvaire et al. (1998) reported on 4-hydroxyisoleucine, an amino acid from fenugreek seeds, known for its antidiabetic properties. It increases glucose-induced insulin release, showing potential for treating non-insulin-dependent diabetes mellitus (Sauvaire et al., 1998).
Hydroxamic Acids in Agriculture
Niemeyer (1988) discussed the role of hydroxamic acids, like 4-hydroxy-1,4-benzoxazin-3-ones, in plant defense. These compounds are significant in cereal crops' resistance to pests, diseases, and in herbicide detoxification, indicating their potential for agricultural applications (Niemeyer, 1988).
Electrochemical Sensors for Pharmaceutical Analysis
Matrouf et al. (2022) reviewed electrochemical sensors used for detecting 4-aminoquinoline drugs like Hydroxychloroquine in biological and environmental samples. These methods provide sensitive performance and quick analysis, highlighting their importance in pharmaceutical analysis (Matrouf et al., 2022).
Neuroprotective Effects in Ischemic Brain Damage
Luo et al. (2018) demonstrated the neuroprotective effects of 4-Hydroxybenzyl alcohol in a rat model of stroke. The study showed that this compound can reduce infarct volumes and improve motor impairments, suggesting potential use in treating ischemic brain damage (Luo et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for 4-Hydroxymorpholine were not found in the search results, it’s worth noting that research in the field of heterocyclic compounds, including morpholine derivatives, is ongoing. Advances in handling larger library sizes are enabling new research questions to be tackled .
properties
IUPAC Name |
4-hydroxymorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-5-1-3-7-4-2-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURXRFYZEOUCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973247 | |
Record name | Morpholin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymorpholine | |
CAS RN |
5765-63-9 | |
Record name | Morpholine, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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